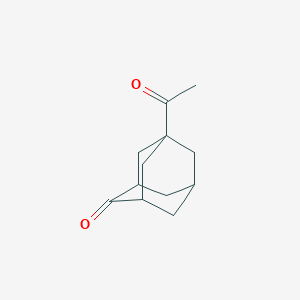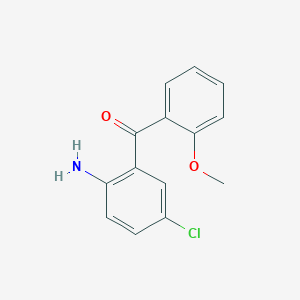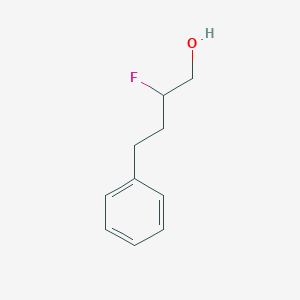
2-Fluoro-4-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-phenylbutan-1-ol is an organic compound characterized by the presence of a benzene ring attached to a butanol chain, with a fluorine atom substituting one of the hydrogen atoms on the beta carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation of benzene derivatives, followed by reduction and fluorination steps . The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of fluorinated compounds, including 2-Fluoro-4-phenylbutan-1-ol, often employs enzymatic synthesis methods. Enzymes such as fluorinases are used to catalyze the formation of carbon-fluorine bonds under mild conditions, making the process more environmentally friendly and efficient .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-phenylbutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of materials with enhanced stability and performance
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-phenylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to changes in the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Fluorobenzene: A simpler fluorinated aromatic compound.
Fluorobutanol: A fluorinated alcohol with a similar structure but without the benzene ring.
Fluorophenol: A fluorinated phenol with different functional groups
Uniqueness: 2-Fluoro-4-phenylbutan-1-ol stands out due to its combination of a benzene ring and a fluorinated butanol chain. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H13FO |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
2-fluoro-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H13FO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI-Schlüssel |
RFXOSPOMDNVBKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CO)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5-a]pyrazine-7(8h)-carboxylic acid,1-[(dimethylamino)carbonyl]-5,6-dihydro-3-(trifluoromethyl)-,1,1-dimethylethyl ester](/img/structure/B8480627.png)

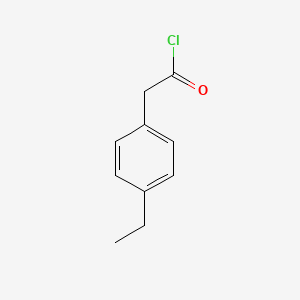
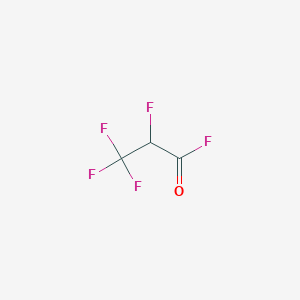
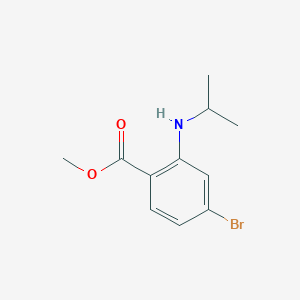
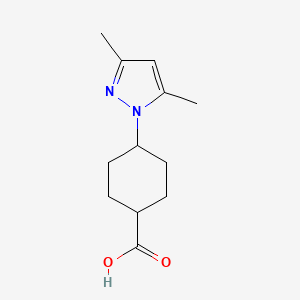
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine](/img/structure/B8480662.png)
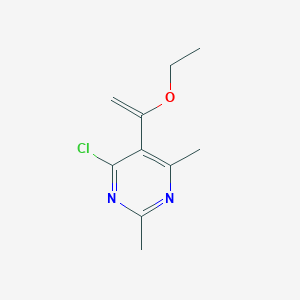
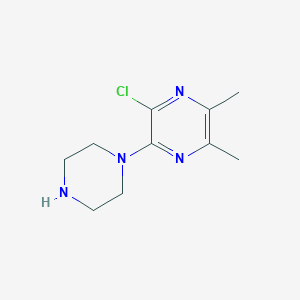

![1-Piperidineacetamide,4-(phenylmethyl)-n-[4-[(phenylmethyl)amino]phenyl]-,dihydrochloride](/img/structure/B8480687.png)
